1-Aminonaphthalene-3-acetic acid
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Overview
Description
1-Aminonaphthalene-3-acetic acid is an organic compound derived from naphthalene It is characterized by the presence of an amino group at the first position and an acetic acid group at the third position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-3-acetic acid can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration is carried out using nitric acid and sulfuric acid, while the reduction is achieved using iron and hydrochloric acid. The acylation step is performed using acetic anhydride in the presence of a Lewis acid catalyst .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-3-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution: Ferric chloride is used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-aminonaphthalene-3-acetic acid.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Aminonaphthalene-3-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential effects on DNA topology and gene expression in bacteria.
Medicine: Research is ongoing to explore its anti-inflammatory and anti-oxidative properties.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-3-acetic acid involves its interaction with DNA, leading to conformational changes. It inhibits the activity of type IA topoisomerase, which regulates DNA topology in bacteria. This interaction affects gene expression and can induce the expression of nitrogen-fixation genes . Additionally, it has been shown to neutralize free radicals and induce the expression of heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the synthesis of dyes and other chemicals.
2-Naphthylamine: Another naphthalene derivative with similar applications but different positional isomerism.
1-Naphthol: A hydroxyl derivative of naphthalene, used in the production of dyes and as an intermediate in organic synthesis.
Uniqueness: 1-Aminonaphthalene-3-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to interact with DNA and affect gene expression sets it apart from other naphthalene derivatives .
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-aminonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2,(H,14,15) |
InChI Key |
CWQJNOUTQZSQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)CC(=O)O |
Origin of Product |
United States |
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